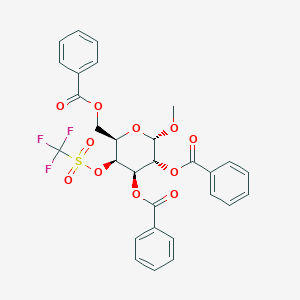

Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside

Übersicht

Beschreibung

Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside is a chemical compound known for its intricate molecular structure. It serves as a pivotal chemical entity extensively employed within the biomedical sector .

Synthesis Analysis

The synthesis of Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside involves several steps. One method involves the benzoylation of methyl glycosides of the D-gluco, D-galacto, and D-manno series with benzoic anhydride catalyzed by tetrabutylammonium benzoate, leading to 2,4-diols in 70–91% yield .Molecular Structure Analysis

The molecular structure of Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside is complex. The pyranose ring adopts essentially a perfect (4)C(1) chair .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside are intricate. For instance, the silylation of a partially benzoylated galactose derivative, prepared from methyl β-d-galactopyranoside, results in the formation of this compound .Wissenschaftliche Forschungsanwendungen

Biochemistry

Application

In the field of biochemistry, this compound finds applications in the study of carbohydrate structures and their interactions with biological systems .

Method of Application

Researchers utilize it as a model compound to investigate the role of glycosidic linkages and the influence of benzoyl protecting groups on the behavior and reactivity of carbohydrates .

Results

The results of these studies can provide valuable insights into the structure and function of carbohydrates in biological systems .

Pharmaceutical Synthesis

Application

“Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside” serves as a crucial building block in the synthesis of pharmaceutical compounds .

Method of Application

This compound is used in the initial stages of the synthesis process for various pharmaceutical compounds .

Results

The use of this compound in pharmaceutical synthesis has led to the advancement of pharmaceuticals and biomedicine research .

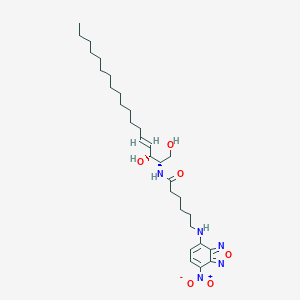

Synthesis of Glycosphingolipids

Application

This compound is extensively utilized in the synthesis of glycosphingolipids .

Method of Application

It is employed as a carbohydrate chemical in the synthesis process of glycosphingolipids .

Results

The use of this compound has demonstrated paramount significance in profiling glycosylation of proteins amidst various disease studies like cancer and autoimmune disorders .

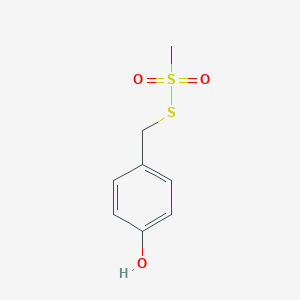

Identification and Labeling Agent

Application

“Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside” is used as an identification and labeling agent in clinical assessments .

Method of Application

It is used in the identification and labeling of bioactive compounds containing a galactose monomer .

Results

Improvements in the anomerisation reactions of galactose mono- and disaccharides could potentially lead to more efficient syntheses of such compounds from a wider range of starting materials .

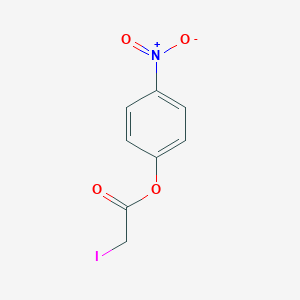

Drug Discovery

Application

This compound finds versatile applications in drug discovery .

Method of Application

It is used in the formulation of remedies for afflictions like cancer, diabetes, and neurodegenerative disorders .

Results

The use of this compound in drug discovery has led to advancements in the treatment of various diseases .

Agrochemical Innovation

Application

In the field of agrochemicals, this compound finds application in the synthesis of advanced crop protection agents .

Method of Application

Its distinct molecular structure contributes to the formulation of potent and selective pesticides, helping to safeguard crops and improve agricultural yields while minimizing environmental impact .

Results

The use of this compound in agrochemical innovation has led to advancements in crop protection and agricultural productivity .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6S)-4,5-dibenzoyloxy-6-methoxy-3-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25F3O11S/c1-38-28-24(42-27(35)20-15-9-4-10-16-20)23(41-26(34)19-13-7-3-8-14-19)22(43-44(36,37)29(30,31)32)21(40-28)17-39-25(33)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFZNIIQVROKGK-SUWSLWCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25F3O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457831 | |

| Record name | Methyl 2,3,6-tri-O-benzoyl-4-O-(trifluoromethanesulfonyl)-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside | |

CAS RN |

79580-70-4 | |

| Record name | Methyl 2,3,6-tri-O-benzoyl-4-O-(trifluoromethanesulfonyl)-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)

![2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid](/img/structure/B15034.png)